5-(Chloromethyl)benzo[d]oxazol-2-amine
Description
5-(Chloromethyl)benzo[d]oxazol-2-amine is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chloromethyl (-CH2Cl) group at the 5-position and an amine (-NH2) group at the 2-position.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-(chloromethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7ClN2O/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,4H2,(H2,10,11) |
InChI Key |
OLPSPFHKVMODMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)N=C(O2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]oxazole Core
The following table summarizes key analogs of 5-(Chloromethyl)benzo[d]oxazol-2-amine, highlighting substituent differences and their physicochemical properties:
Key Observations:
- Chlorinated Derivatives : The presence of Cl at C5 (as in 5-Chlorobenzo[d]oxazol-2-amine) enhances electrophilicity, facilitating further functionalization. In contrast, the chloromethyl group in the target compound introduces a reactive alkyl halide site for nucleophilic substitution .
- Boron-Containing Analogs : The boronic ester derivative is critical in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl structures for drug discovery .
- Bioactive Hybrids : Thiadiazole- or oxadiazole-linked derivatives (e.g., Compound 17 in ) exhibit antimicrobial and anticancer properties, likely due to improved π-π stacking and hydrogen-bonding interactions with biological targets.
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Chlorine at C5 (vs. C6 or C7) optimizes steric and electronic effects for kinase inhibition. For example, 5-Chlorobenzo[d]oxazol-2-amine derivatives show higher selectivity for mTORC1 compared to C6-substituted analogs .
- Electron-Withdrawing Groups: Nitro (NO2) or dinitrophenyl substituents (e.g., Compound 17 in ) enhance antimicrobial potency by increasing electrophilicity and membrane penetration.
- Boron vs. Chloromethyl : Boronic esters enable modular biaryl synthesis, whereas chloromethyl groups allow alkylation or conjugation to biomolecules (e.g., in antibody-drug conjugates) .
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